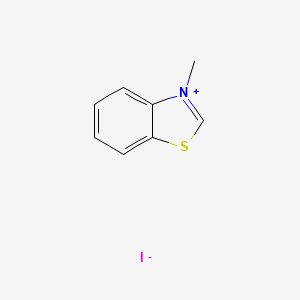

3-Methylbenzothiazolium iodide

Description

The exact mass of the compound 3-Methylbenzothiazolium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141732. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylbenzothiazolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzothiazolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYIRNXZLWJMCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883892 | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-31-4 | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2786-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzothiazolium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 3-Methylbenzothiazolium Iodide

Introduction

3-Methylbenzothiazolium iodide is a quaternary ammonium salt belonging to the benzothiazole family of heterocyclic compounds. Its structure, featuring a positively charged nitrogen atom within a fused bicyclic system, makes it a valuable precursor and intermediate in the synthesis of various dyes, particularly cyanine dyes used as photosensitizers in photographic and biological applications.[1] Accurate structural elucidation and purity assessment are paramount in these fields, necessitating a comprehensive understanding of its spectral characteristics. This guide provides an in-depth analysis of 3-Methylbenzothiazolium iodide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The focus is on the practical interpretation of the spectral data, grounded in the principles of each technique, to provide researchers and drug development professionals with a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the 3-Methylbenzothiazolium iodide molecule.

Expertise in Practice: Experimental Protocol for NMR Analysis

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data, especially for ionic compounds like 3-Methylbenzothiazolium iodide.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylbenzothiazolium iodide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality Insight: DMSO-d₆ is the solvent of choice due to its high polarity, which is necessary to dissolve the ionic salt, and its deuterated nature, which prevents solvent signals from obscuring the analyte's proton signals. Its residual proton signal at ~2.50 ppm serves as a convenient internal reference.

-

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Presentation and Interpretation

An experimental ¹H NMR spectrum for 3-Methylbenzothiazolium iodide is available through spectral databases.[2] The data confirms the presence and environment of all protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | H-2 (C=S-CH=N+) |

| ~8.4 - 8.2 | Multiplet | 2H | Aromatic H |

| ~8.0 - 7.8 | Multiplet | 2H | Aromatic H |

| ~4.4 | Singlet | 3H | N-CH₃ |

Interpretation:

-

The most downfield signal at ~9.9 ppm is a singlet corresponding to the proton at the C-2 position. Its significant deshielding is due to the adjacent positively charged nitrogen and the sulfur atom, as well as the aromatic ring current.

-

The aromatic protons appear as a complex series of multiplets between 7.8 and 8.4 ppm, consistent with a substituted benzene ring.

-

The singlet at ~4.4 ppm, integrating to three protons, is characteristic of the methyl group attached to the positively charged nitrogen atom (N-CH₃). The positive charge on the nitrogen causes a significant downfield shift compared to a typical N-methyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 (S-C=N+) |

| ~140 - 120 | Aromatic Carbons (6C) |

| ~35-40 | N-CH₃ |

Interpretation:

-

The C-2 carbon is expected to be the most downfield signal (~170 ppm) due to its position between two heteroatoms (S and N+) and its role in the iminium moiety.

-

The six carbons of the fused benzene ring would appear in the typical aromatic region of ~120-140 ppm.

-

The N-methyl carbon is predicted to resonate around 35-40 ppm, shifted downfield by the adjacent positive nitrogen charge.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Expertise in Practice: Experimental Protocol for IR Analysis

Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of 3-Methylbenzothiazolium iodide with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality Insight: KBr is transparent in the IR region and provides a solid matrix to hold the sample. The fine grinding is essential to reduce scattering of the IR beam.

-

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

-

Data Presentation and Interpretation

The interpretation is based on a calculated IR spectrum and known characteristic absorption frequencies.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| ~1600 - 1580 | Strong | C=N⁺ Stretch (Iminium) |

| ~1500 - 1400 | Strong | Aromatic C=C Ring Stretching |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~760 | Strong | C-H Out-of-Plane Bending (Ortho-disubstituted) |

Interpretation:

-

The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the aromatic ring.

-

The presence of the N-methyl group is confirmed by the aliphatic C-H stretching bands below 3000 cm⁻¹ and the bending vibration around 1450 cm⁻¹.

-

A strong absorption in the 1600-1580 cm⁻¹ region is a key indicator of the C=N⁺ stretching of the iminium group within the thiazolium ring.

-

The strong band around 760 cm⁻¹ suggests an ortho-disubstituted benzene ring, which is consistent with the fused ring structure.

Workflow for IR Analysis

Caption: Workflow for Infrared (IR) spectroscopic analysis.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Expertise in Practice: Experimental Protocol for UV-Vis Analysis

Step-by-Step Protocol:

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol or acetonitrile.

-

Causality Insight: The solvent must not absorb in the same region as the analyte. Ethanol and acetonitrile are polar enough to dissolve the salt and are transparent throughout most of the UV-Vis range.

-

-

Sample Preparation: Prepare a dilute solution of 3-Methylbenzothiazolium iodide (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

-

Scan the sample from approximately 200 to 400 nm. The instrument automatically subtracts the solvent's absorbance.

-

Data Presentation and Interpretation (Predicted)

The UV-Vis spectrum of the parent benzothiazole shows absorption maxima around 220, 250, and 285 nm.[5] Methylation to form the quaternary salt extends the conjugation and shifts the absorption to longer wavelengths.

| λmax (nm) (Predicted) | Electronic Transition | Chromophore |

| ~230 | π → π | Benzene Ring |

| ~270 | π → π | Benzene Ring |

| ~310-320 | π → π* (Intramolecular Charge Transfer) | Benzothiazolium System |

Interpretation:

-

The absorptions in the 230-270 nm range are characteristic of the π → π* transitions within the fused benzene ring system.

-

A distinct, lower-energy absorption band is expected around 310-320 nm. This is attributed to a π → π* transition involving the entire conjugated benzothiazolium system. This transition has some intramolecular charge transfer (ICT) character, from the electron-rich benzene and sulfur components to the electron-deficient iminium part of the molecule.

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Visible (UV-Vis) spectroscopic analysis.

Conclusion

The comprehensive analysis of 3-Methylbenzothiazolium iodide through NMR, IR, and UV-Vis spectroscopy provides a self-validating system for its structural confirmation and characterization. ¹H NMR confirms the proton framework, including the key N-methyl and C-2-H signals. IR spectroscopy validates the presence of aromatic and aliphatic C-H bonds and the critical C=N⁺ iminium functionality. UV-Vis spectroscopy reveals the electronic transitions characteristic of the conjugated benzothiazolium chromophore. Together, these techniques offer a detailed and reliable spectral fingerprint, essential for quality control and developmental research involving this important chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91619, Benzothiazolium, 3-methyl-, iodide (1:1). Retrieved from [Link].

-

Nadeem, S., et al. (2022). Figure 2: The I.R spectrum of N-methyl Benzothiazolium Iodide conformer calculated with B3LYP. ResearchGate. Retrieved from [Link].

-

U.S. National Institute of Standards and Technology. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard. Retrieved from [Link].

-

U.S. National Institute of Standards and Technology. Benzothiazole. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard. Retrieved from [Link].

-

Abebe, F., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry. Retrieved from [Link].

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link].

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2148. Retrieved from [Link].

-

Nadeem, S., et al. (2022). Structure of N-Methyl benzothiazolium iodide. ResearchGate. Retrieved from [Link].

Sources

3-Methylbenzothiazolium Iodide: Technical Safety & Handling Guide

CAS No: 744-45-6 Formula: C₈H₈INS Molecular Weight: 277.13 g/mol [1]

Introduction: Chemical Identity & Research Context

3-Methylbenzothiazolium iodide is a quaternary ammonium salt primarily utilized as an electrophilic heterocycle in organic synthesis. It serves as a critical precursor for cyanine dyes , acting as an acceptor unit in condensation reactions with aldehydes or orthoesters. Its applications extend into bio-imaging (as a core scaffold for nucleic acid stains) and photographic chemistry.

While often categorized as a standard laboratory reagent, its ionic nature and iodide counterion introduce specific stability and handling requirements that distinguish it from neutral organic intermediates. This guide synthesizes safety protocols based on its GHS classification and physicochemical properties.

Hazard Identification & Toxicology

GHS Classification (29 CFR 1910.1200 / CLP)

Based on aggregated notifications to the ECHA C&L Inventory and PubChem data, 3-Methylbenzothiazolium iodide is classified as an Irritant .

| Hazard Category | Hazard Statement Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |

| STOT-SE | H335 | May cause respiratory irritation (Single Exposure).[1][2][4][5] |

Toxicological Mechanism & Causality

-

Quaternary Ammonium Moiety: The positive charge on the nitrogen atom facilitates interaction with negatively charged biological membranes and macromolecules. This mechanism underpins its irritation potential (H315/H319) and suggests a potential for mucous membrane sensitization, although not explicitly classified as a sensitizer.

-

Iodide Counterion: Iodide salts are susceptible to oxidation. Upon exposure to light or oxidizers, they may liberate free iodine (

), a corrosive agent that exacerbates tissue irritation and can cause staining. -

Dust Inhalation: As a crystalline solid, the primary risk vector is airborne particulates. Inhalation triggers the H335 endpoint (respiratory tract irritation) due to the compound's hygroscopic nature, drawing moisture from mucous membranes.

Risk Assessment & Control Measures

Hierarchy of Controls

To mitigate the risks of irritation and potential iodine liberation, the following hierarchy must be implemented:

-

Engineering Controls (Primary):

-

Fume Hood: All open handling (weighing, dispensing) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Local Exhaust: If a fume hood is unavailable for instrument loading (e.g., NMR), use a snorkel exhaust.

-

-

Administrative Controls:

-

Light Exclusion: Store and handle in amber glassware or foil-wrapped containers to prevent photolytic degradation.

-

Inventory Management: Minimize quantities kept on the bench; store bulk containers in cool, dark cabinets.

-

-

Personal Protective Equipment (PPE) Matrix:

| Body Part | PPE Recommendation | Rationale |

| Hands | Nitrile Gloves (Double-gloving recommended) | Nitrile offers excellent resistance to quaternary salts. Double gloving prevents micro-perforation exposure during prolonged handling. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can bypass side shields. |

| Respiratory | N95/P100 (if outside hood) | If engineering controls fail, a particulate respirator is mandatory to prevent H335. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against particulate accumulation on clothing. |

Operational Protocols

Storage and Stability

-

Temperature: Store at room temperature (15–25°C). Refrigeration is generally not required unless specified by the certificate of analysis, but cool conditions retard iodine liberation.

-

Light: Strictly light-sensitive. Use amber vials. If the white/off-white powder turns yellow/brown, free iodine has formed.

-

Hygroscopicity: Keep containers tightly sealed under an inert atmosphere (Nitrogen/Argon) if long-term storage is intended, as moisture absorption accelerates degradation.

Safe Weighing & Reaction Setup (Workflow)

The following Graphviz diagram outlines the decision logic for safe handling, emphasizing dust control and light protection.

Figure 1: Decision workflow for inspecting and handling 3-Methylbenzothiazolium iodide to ensure chemical integrity and operator safety.

Experimental Considerations

-

Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether).

-

Reactivity: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates). Oxidation of the iodide anion will release iodine gas (

), which is toxic and corrosive. -

Synthesis Note: When using as a dye precursor, the methine carbon (C2-methyl) is activated. Ensure basic conditions (e.g., pyridine, triethylamine) are added slowly to control exotherms during condensation.

Emergency Response

Spill Management

In the event of a solid spill:

-

Evacuate the immediate area if dust is airborne.

-

Don PPE: Goggles, Nitrile gloves, Lab coat.

-

Contain: Cover the spill with a damp paper towel to prevent dust dispersion (do not dry sweep).

-

Clean: Wipe up the material and place it in a hazardous waste container.

-

Decontaminate: Wash the surface with a 10% sodium thiosulfate solution if iodine staining is observed (turns brown stains colorless), followed by soap and water.

First Aid

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[2][6] Seek medical attention (iodides can cause persistent irritation).[2]

-

Skin Contact: Wash with plenty of soap and water. If irritation persists, seek medical advice.

-

Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen.

Firefighting

-

Media: Carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Iodide (HI) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) . Firefighters must wear SCBA.

Waste Disposal

Do not dispose of via sink or general trash.

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Segregation: Keep separate from oxidizers to prevent iodine evolution in the waste stream.

-

Labeling: Clearly label as "3-Methylbenzothiazolium iodide - Irritant - Light Sensitive."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735081, Benzothiazolium, 3-methyl-, iodide. PubChem.[1][4] [Link]

-

European Chemicals Agency (ECHA). C&L Inventory Database - Benzothiazolium, 3-methyl-, iodide.[4] ECHA.[1][4] [Link]

-

ChemSrc. 3-Methylbenzothiazolium iodide MSDS and Properties. ChemSrc.[6] [Link]

Sources

- 1. Benzothiazolium, 3-methyl-, iodide (1:1) | C8H8NS.I | CID 2735081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. sds.chemdox.com [sds.chemdox.com]

- 4. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | C19H19IN2S2 | CID 102222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. samratpharmachem.com [samratpharmachem.com]

- 6. echemi.com [echemi.com]

3-Methylbenzothiazolium iodide material safety data sheet (MSDS)

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes the specific chemical entity 3-Methylbenzothiazolium iodide (CAS 2786-31-4) , distinct from its 2-methylated analog, while addressing its critical role as a precursor in N-heterocyclic carbene (NHC) catalysis and organic synthesis.

Content Type: Technical Safety & Application Guide Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Development Scientists

Part 1: Executive Summary & Chemical Identity

3-Methylbenzothiazolium iodide is a quaternary ammonium salt primarily utilized as a precursor for N-heterocyclic carbenes (NHCs) and as an electrophilic building block in organic synthesis. Unlike its 2-methyl analog (used extensively in cyanine dye synthesis), the C2-H position in this compound renders it a potent "masked" carbene, capable of organocatalysis or ligand formation upon deprotonation.

This guide synthesizes its physicochemical profile with rigorous safety protocols, specifically addressing the handling of iodide salts and the mitigation of alkylating agent residues from its synthesis.

Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data |

| Chemical Name | 3-Methylbenzothiazolium iodide |

| CAS Number | 2786-31-4 |

| Molecular Formula | |

| Molecular Weight | 277.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 204–208 °C (dec.)[1] |

| Solubility | Soluble in DMSO, Methanol, Hot Water; Insoluble in Ether, Hexane |

| Reactivity | C2-H is acidic ( |

Part 2: Hazard Characterization & Safety Engineering (MSDS Analysis)

While often classified under generic "Irritant" codes, the safety profile of 3-Methylbenzothiazolium iodide requires a nuanced understanding of its iodide counterion and its quaternary ammonium nature.

GHS Classification & Risk Assessment

| Hazard Class | GHS Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Quaternary ammonium cation disrupts cell membrane integrity. |

| Eye Irritation | H319 | Causes serious eye irritation | Ionic stress and pH alteration upon contact with mucous membranes. |

| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract. |

| Acute Toxicity | H301/H311 | Toxic if swallowed/in contact | Contextual:[2] Iodides can cause iodism upon chronic exposure; high doses disrupt thyroid function. |

Critical Handling Protocols

1. The "Iodide Trap" (Storage Protocol)

Iodide salts are photosensitive. UV light promotes the oxidation of

-

Protocol: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) if possible.

-

Indicator: A yellow/brown discoloration of the white solid indicates free iodine formation. Recrystallize from ethanol if degradation occurs.

2. Decontamination of Alkylating Residues

Since this compound is synthesized using Methyl Iodide (MeI) —a potent carcinogen—trace amounts of unreacted MeI may remain trapped in the crystal lattice.

-

Engineering Control: Open all fresh containers in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm min. thickness) are required. Methyl iodide penetrates standard latex instantly.

Part 3: Synthesis & Reaction Mechanisms

Synthesis from Benzothiazole

The synthesis utilizes the Menschutkin reaction, an

Reaction Scheme:

-

Mechanism: The lone pair on the thiazole nitrogen nucleophilically attacks the methyl group of MeI, displacing iodide.

-

Why It Matters: The resulting cationic charge activates the C2 position, making the C2-proton significantly more acidic and the C2-carbon more electrophilic.

Application: N-Heterocyclic Carbene (NHC) Precursor

Upon treatment with a base (e.g., NaH,

Visualization: NHC Activation Pathway

The following diagram illustrates the transformation of the salt into a reactive carbene ligand.

Caption: Activation of 3-Methylbenzothiazolium iodide into a reactive N-heterocyclic carbene (NHC) via base-mediated deprotonation.

Part 4: Experimental Protocols

Protocol A: Safe Synthesis of 3-Methylbenzothiazolium Iodide

Note: This protocol minimizes exposure to highly toxic Methyl Iodide.

Reagents:

-

Benzothiazole (1.0 eq)

-

Iodomethane (Methyl Iodide) (1.2 eq) - DANGER: Carcinogen

-

Acetonitrile or Ethanol (Solvent)

Step-by-Step:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Addition: Add Benzothiazole (e.g., 10 mmol) dissolved in Ethanol (10 mL).

-

Alkylation: Via syringe, slowly add Methyl Iodide (12 mmol). Do not perform this outside the hood.

-

Reflux: Heat the mixture to mild reflux (approx. 60–70 °C) for 6–12 hours. The product often precipitates during the reaction.

-

Isolation: Cool to

. Filter the white precipitate using a Büchner funnel. -

Washing: Wash the solid with cold diethyl ether (2 x 10 mL) to remove unreacted benzothiazole and methyl iodide traces.

-

Drying: Dry under high vacuum to remove volatile iodine species.

Protocol B: Emergency Response (Spill/Exposure)

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[3][4] | Remove cationic surfactant effect. |

| Eye Contact | Rinse with water for 15 min; Consult Ophthalmologist. | Prevent corneal damage from quaternary salt. |

| Spill (Solid) | Dampen with water, sweep into hazardous waste. | Prevent dust generation (inhalation hazard).[4][5][6] |

| Spill (Soln) | Absorb with vermiculite; Treat with dilute thiosulfate. | Thiosulfate neutralizes any free iodine ( |

Part 5: References

-

Chemical Identity & Properties:

-

Source: PubChem. "3-Methylbenzothiazolium iodide Compound Summary." National Library of Medicine.

-

URL:[Link]

-

-

Synthesis & Reactivity:

-

Source: Calò, V., et al. (2000). "Pd-Benzothiazole Carbene Catalyzed Allylation." European Journal of Organic Chemistry.

-

Context: Describes the use of 3-methylbenzothiazolium iodide as a carbene precursor for Palladium catalysis.

-

-

Safety Data (GHS):

-

Source: Sigma-Aldrich Safety Data Sheet. "3-Methylbenzothiazolium iodide."[3]

-

-

Iodide Handling Guidelines:

-

Source: Yale University Environmental Health & Safety. "Safe Handling of Iodides and Methylating Agents."

-

URL:[Link]

-

Sources

- 1. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.es [fishersci.es]

The Pivotal Precursor: A Technical Guide to 3-Methylbenzothiazolium Iodide

The following technical guide details the historical emergence, chemical synthesis, and modern utility of 3-Methylbenzothiazolium Iodide . This document is structured to serve as a reference for researchers in organic synthesis, dye chemistry, and drug development.

Part 1: Executive Summary & Historical Genesis

3-Methylbenzothiazolium iodide is a quaternary ammonium salt that serves as a cornerstone in the history of heterocyclic chemistry. While often overshadowed by the dyes it produces, this compound was the critical "activated" intermediate that allowed the transition from unstable quinoline-based dyes (Cyanines) to the robust, panchromatic benzothiazole-based dyes (Thiacarbocyanines) that revolutionized photography in the early 20th century. Today, it has found a renaissance as a precursor for N-heterocyclic carbenes (NHCs) in organocatalysis and as a scaffold for amyloid-detecting biosensors.

The Discovery Context (1887–1922)

The "discovery" of 3-methylbenzothiazolium iodide was not an isolated accident but a calculated evolution in the German and British dye industries.

-

The Precursor (1880s): The benzothiazole ring was extensively studied by A.W. Hofmann (1887), who synthesized the parent heterocycles.

-

The Shift (1920s): Early photographic sensitizers were based on quinoline (Cyanine Blue). They were prone to fogging and instability. The search for stable alternatives led to the alkylation of benzothiazoles.

-

The Definitive Characterization: The systematic synthesis and application of the methyl salt were cemented by W. H. Mills in 1922. His work, Cyanine Dyes of the Benzothiazole Series, rigorously demonstrated that quaternary salts of 2-methylbenzothiazole could be condensed to form stable polymethine dyes, establishing the structural rules used today.

Part 2: Chemical Architecture & Synthesis Protocols

The synthesis of 3-methylbenzothiazolium iodide relies on the Menschutkin reaction , an

Mechanism of Formation

The reaction is driven by the nucleophilicity of the nitrogen and the excellent leaving group ability of the iodide ion. The resulting salt is a stable, crystalline solid, unlike its hygroscopic chloride counterparts.

Protocol 1: Classical Reflux Synthesis (The Mills Method Adapted)

Target Audience: Synthetic Chemists requiring high-purity crystalline product.

Reagents:

-

2-Methylbenzothiazole (1.0 eq)[1]

-

Iodomethane (Methyl Iodide) (1.2 – 1.5 eq) [Caution: Carcinogen/Neurotoxin]

-

Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methylbenzothiazole in anhydrous Acetonitrile (0.5 M concentration).

-

Addition: Add Iodomethane dropwise via syringe under an inert atmosphere (

or Ar) to prevent hydrolysis or oxidation. -

Reflux: Heat the mixture to mild reflux (

for ACN) for 6–12 hours. The solution will darken, and a precipitate may begin to form. -

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (

) for 1 hour to maximize crystallization. -

Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold diethyl ether to remove unreacted starting materials.

-

Drying: Dry the resulting white/pale-yellow needles in a vacuum oven at

.

Self-Validating Checkpoint:

-

Appearance: Product must be white to pale yellow needles. Dark orange/red indicates iodine liberation or oxidation.

-

Melting Point:

(decomposes).

Protocol 2: Green Chemistry Microwave Synthesis

Target Audience: Process Chemists prioritizing speed and solvent reduction.

Reagents: Same as above, no solvent required (Neat).

Step-by-Step Workflow:

-

Loading: Mix 2-methylbenzothiazole and Iodomethane (1:1.1 ratio) in a sealed microwave-safe pressure vial.

-

Irradiation: Irradiate at

for 10–20 minutes (Power: 150W). -

Workup: The vial will contain a solid fused mass. Triturate with ethyl acetate to break up the solid.

-

Filtration: Filter and wash with ether as in Protocol 1.

Data Presentation: Comparison of Methods

| Parameter | Classical Reflux | Microwave (Green) |

| Time | 12–24 Hours | 10–20 Minutes |

| Yield | 75–85% | 85–95% |

| Solvent Waste | High (ACN/Ether) | Low (Wash only) |

| Purity (Raw) | High (Recrystallized) | Moderate (May require wash) |

Part 3: The Cyanine Dye Revolution (Visualized)

The historical significance of this salt lies in the acidity of the 2-methyl protons . Upon quaternization, the electron-withdrawing nature of the positive nitrogen increases the acidity of the adjacent methyl group (

Diagram 1: Synthesis Pathway of Thiacarbocyanine Dyes

This diagram illustrates the conversion of the salt into the active dye via condensation.

Caption: The activation pathway from neutral heterocycle to functional dye. The iodide salt is the critical "activated" switch.

Part 4: Modern Applications – Organocatalysis & Biosensing

Beyond dyes, the salt is a precursor to N-Heterocyclic Carbenes (NHCs) . The thiazolium ring (analogous to Vitamin B1) was famously shown by Ronald Breslow to catalyze benzoin condensations. The benzothiazolium analog follows a similar pathway.

Mechanism: The Carbene Cycle

Treating 3-methylbenzothiazolium iodide with a strong base (e.g., DBU or NaH) generates the carbene at the C2 position. This species is a potent nucleophilic catalyst.

Diagram 2: Organocatalytic Activation

This diagram details the generation of the NHC species.

Caption: Generation of the active N-Heterocyclic Carbene (NHC) from the iodide salt precursor.

Biological Relevance: Amyloid Detection

The structural core of 3-methylbenzothiazolium iodide is homologous to Thioflavin T , the gold standard for detecting amyloid fibrils in Alzheimer's research. The planar, cationic nature of the benzothiazolium moiety allows it to intercalate into beta-sheet rich structures, resulting in a fluorescence "turn-on" response.

References

-

Mills, W. H. (1922). "LIV.—The cyanine dyes.[2] Part IV. Cyanine dyes of the benzothiazole series."[2][3][4][5] Journal of the Chemical Society, Transactions, 121, 455–466.[2]

- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (Foundational text on the chemistry of heterocyclic salts).

-

Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726.

-

Uota, S., et al. (2025).[1][6] "A 'turn-off' ICT-based optical probe for the selective detection of cyanide ions in real samples." New Journal of Chemistry.

-

Henary, M., et al. (2020). "Studies of synthesis and applications of benzothiazole containing cyanine dyes." International Journal of Chemistry Studies, 4(4), 26-34.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

Methodological & Application

Application Note: 3-Methylbenzothiazolium Iodide as a Precursor for Cyanide Chemosensors

Executive Summary

Cyanide (CN⁻) is a rapid-acting cytochrome c oxidase inhibitor used extensively in gold mining, electroplating, and organic synthesis. Its high toxicity (LD₅₀ ~1.5 mg/kg in humans) necessitates high-sensitivity detection methods.

This guide details the application of 3-Methylbenzothiazolium iodide (3-MBTI) as a foundational electrophilic precursor for synthesizing ratiometric and "turn-off" optical sensors. By leveraging the high reactivity of the C2-position in the benzothiazolium ring, researchers can synthesize styryl-based hemicyanine dyes that function via the Nucleophilic Addition-Disrupted Intramolecular Charge Transfer (ICT) mechanism.

Scientific Foundation & Mechanism

The Role of 3-Methylbenzothiazolium Iodide

3-MBTI serves as the electron-withdrawing acceptor unit in "Push-Pull" chromophores. When condensed with an electron-rich aldehyde (the donor), the resulting conjugated system exhibits strong Intramolecular Charge Transfer (ICT), typically fluorescing in the yellow-red region.

Mechanism of Cyanide Sensing

The sensing mechanism relies on the specific nucleophilic attack of the cyanide ion (CN⁻) on the polarized C=N⁺ bond or the activated vinyl linker of the sensor.

-

State A (Sensor Only): The benzothiazolium moiety pulls electron density from the donor through the

-conjugated linker. The molecule is planar and highly fluorescent (ICT On). -

State B (Sensor + CN⁻): Cyanide acts as a strong nucleophile, attacking the electrophilic carbon (C2 or

-vinyl). -

Result: The

hybridization converts to

Mechanistic Pathway Diagram

Caption: Logical flow from precursor synthesis to the nucleophilic disruption of the ICT state by cyanide.

Experimental Protocols

Protocol A: Synthesis of the Sensor Scaffold

Objective: Synthesize a styryl-benzothiazolium dye using 3-MBTI.

Reagents:

-

4-(Dimethylamino)benzaldehyde (Donor)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (277 mg) of 3-Methylbenzothiazolium iodide and 1.0 mmol (149 mg) of 4-(Dimethylamino)benzaldehyde in 15 mL of absolute ethanol.

-

Catalysis: Add 3–5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitoring via TLC (DCM:MeOH 9:1) should show the disappearance of the starting aldehyde and the appearance of a deeply colored (often red/purple) spot.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce volume by rotary evaporation and add cold diethyl ether to induce precipitation.

-

Purification: Filter the solid and wash with cold ethanol followed by diethyl ether. Recrystallize from ethanol/acetonitrile to obtain the pure sensor.

Protocol B: Cyanide Sensing & Titration

Objective: Quantify cyanide concentration using the synthesized sensor.

Buffer Preparation:

-

Prepare a stock solution of the sensor (1.0 mM) in DMSO.

-

Prepare a working solution (10 µM) by diluting the stock into a mixture of DMSO:HEPES buffer (1:9 v/v, pH 7.4). Note: Organic solvent ratio may vary based on sensor solubility.

Titration Steps:

-

Blank Scan: Record the UV-Vis absorption (300–700 nm) and Fluorescence emission spectra of the 10 µM sensor solution without cyanide.

-

Titration: Add aliquots of a standard NaCN solution (0–100 µM) to the cuvette.

-

Equilibration: Mix gently and allow to stand for 2 minutes (reaction time is critical for nucleophilic addition).

-

Measurement: Record spectra after each addition.

-

Observation: Look for a decrease in the absorbance maximum (

) and a concurrent color change (e.g., Red

Data Analysis & Validation

Calculating Limit of Detection (LOD)

To validate the sensor's sensitivity, use the standard deviation of the blank (

Step-by-Step:

-

Measure the fluorescence intensity (or Abs) of the blank (sensor only) 10 times. Calculate the standard deviation (

). -

Plot Intensity vs. [CN⁻] concentration.

-

Perform a linear regression on the linear region of the titration curve to find the slope (

).

Specificity Verification

You must prove the sensor responds only to CN⁻.

-

Interference Screen: Test the sensor against 10 equivalents of competing anions:

, and -

Acceptance Criteria: Signal change for competing anions should be <5% relative to CN⁻ response.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation during titration | Sensor insolubility in water | Increase DMSO/MeCN fraction (e.g., to 30-50%). |

| Slow response time | Steric hindrance at reaction site | Ensure pH is >7.0 (HCN is less nucleophilic than CN⁻). |

| High background fluorescence | Aggregation of dye molecules | Lower sensor concentration to 1–5 µM. |

| Low selectivity | Cross-reactivity with | Add masking agents or use a specific receptor design (e.g., Cu-complexes). |

Workflow Visualization

Caption: Operational workflow for synthesizing and validating the cyanide sensor.

References

-

RSC Advances (2025) . A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. Describes the synthesis of ETBI from 3-ethyl-2-methylbenzothiazolium iodide and trimethoxybenzaldehyde.

-

Materials Advances (2021) . A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds. Details the nucleophilic addition mechanism on the C=N+ bond.

-

PubMed Central (2022) . A benzothiazole-based new fluorogenic chemosensor for the detection of CN−. Provides protocols for Knoevenagel condensation and LOD calculation.

-

US EPA Method 335.4 . Determination of Total Cyanide by Semi-Automated Colorimetry. Standard regulatory method for cyanide detection limits and safety.

Sources

- 1. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 3. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Methylbenzothiazolium Iodide as a Versatile Precursor in Heterocyclic Synthesis

Introduction

3-Methylbenzothiazolium iodide is a quaternary ammonium salt that serves as a pivotal building block in modern heterocyclic chemistry. Its structure, featuring a positively charged benzothiazolium ring, imparts unique reactivity, particularly at the C2 position. The proton at this position is acidic, making the salt an excellent and readily accessible precursor to a benzothiazole-based N-heterocyclic carbene (NHC). This inherent reactivity allows for its application in a diverse array of synthetic transformations, ranging from classic condensation reactions to sophisticated organocatalytic processes. This guide provides an in-depth exploration of the key applications of 3-methylbenzothiazolium iodide, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Precursor to N-Heterocyclic Carbenes for Organocatalysis

The most significant application of 3-methylbenzothiazolium iodide in contemporary synthesis is its role as a stable precatalyst for the in-situ generation of an N-heterocyclic carbene (NHC). The acidic C2-proton can be abstracted by a suitable base to form the transient, yet highly nucleophilic, carbene species. This carbene is a potent organocatalyst for a variety of transformations that rely on the principle of "umpolung" or polarity reversal.

Mechanism: The Benzoin Condensation

A classic example of NHC catalysis is the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes.[1][2][3] Thiazolium salt-derived NHCs are widely used as catalysts for this transformation.[1] The catalytic cycle, initiated by the deprotonation of 3-methylbenzothiazolium iodide, involves the nucleophilic attack of the resulting NHC on an aldehyde. This generates a key intermediate known as the Breslow intermediate, which effectively functions as an acyl anion equivalent.[4] This intermediate then attacks a second aldehyde molecule to furnish the α-hydroxy ketone product, regenerating the NHC catalyst.[5]

Caption: Catalytic cycle of the Benzoin Condensation.

Experimental Protocol: NHC-Catalyzed Benzoin Condensation of Benzaldehyde

This protocol describes a representative procedure for the homo-condensation of benzaldehyde to form benzoin, using 3-methylbenzothiazolium iodide as the precatalyst.

Materials:

-

3-Methylbenzothiazolium iodide (Precatalyst)

-

Benzaldehyde (Substrate), freshly distilled

-

Triethylamine (Base), anhydrous

-

Ethanol (Solvent), absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzothiazolium iodide (139 mg, 0.5 mmol, 0.1 eq.).

-

Add absolute ethanol (10 mL) to dissolve the precatalyst.

-

Add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 eq.).

-

To the stirring solution, add triethylamine (0.21 mL, 1.5 mmol, 0.3 eq.) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 6-8 hours.

-

Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the disappearance of the benzaldehyde spot and the appearance of the benzoin product spot.

-

Upon completion, allow the mixture to cool to room temperature. A white precipitate of benzoin may form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure benzoin.

Data Summary:

| Parameter | Value |

| Precatalyst Loading | 10 mol% |

| Base | Triethylamine (30 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (~80 °C) |

| Typical Yield | 75-90% |

| Characterization | ¹H NMR, ¹³C NMR, M.P. |

Synthesis of Cyanine and Hemicyanine Dyes

Benzothiazolium salts are fundamental precursors in the synthesis of cyanine and hemicyanine dyes.[6][7] These dyes are characterized by their extended polymethine chains connecting two nitrogen-containing heterocycles and are renowned for their strong absorption and fluorescence properties. While precursors with an activated C2-methyl group (like 2,3-dimethylbenzothiazolium iodide) are commonly used for direct condensation, 3-methylbenzothiazolium iodide can be functionalized or used in multi-step syntheses to access these dye scaffolds.

A primary route involves a Knoevenagel-type condensation reaction. In this process, a benzothiazolium salt with an activated methyl group at the C2 position is deprotonated by a base (e.g., piperidine, triethylamine) to form a reactive methylene base. This nucleophile then attacks an electrophilic aldehyde, leading to a styryl dye after dehydration.[8][9][10][11][12]

Workflow: Synthesis of a Styryl Hemicyanine Dye

The following workflow outlines the general steps for synthesizing a simple styryl hemicyanine dye, a class of dyes where one of the heterocyclic rings is aromatic and the other is part of the polymethine chain.

Caption: Workflow for hemicyanine dye synthesis.

Experimental Protocol: Synthesis of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide

This protocol is adapted from a literature procedure for the synthesis of a specific hemicyanine dye, illustrating the condensation of a 2,3-dimethylbenzothiazolium salt with an aromatic aldehyde.[12]

Materials:

-

2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate (precursor)

-

4-Thiomorpholinobenzaldehyde (aldehyde component)

-

Piperidine (base)

-

Ethanol/Ethyl Acetate (3:1 mixture, solvent)

-

Potassium Iodide (for anion exchange)

-

Methanol

Procedure:

-

Combine 2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate (0.2 g, 0.77 mmol) and 4-thiomorpholinobenzaldehyde (0.183 g, 0.89 mmol) in a flask.[12]

-

Add 8 mL of a 3:1 ethanol/ethyl acetate solvent mixture, followed by piperidine (0.1 mL).[12]

-

Reflux the mixture for 4 hours. A precipitate of the methyl sulfate salt of the dye will form.[12]

-

After cooling, filter the precipitate and wash it with ethanol.[12]

-

Dissolve the crude methyl sulfate salt in methanol at room temperature.[12]

-

Add a solution of potassium iodide (0.128 g, 0.77 mmol) in a minimal amount of water to perform an anion exchange.[12]

-

The target iodide salt precipitates and can be collected by filtration, yielding the pure product without further purification.[12]

Other Synthetic Applications

Beyond NHC catalysis and dye synthesis, 3-methylbenzothiazolium iodide participates in other specialized heterocyclic transformations. For instance, it has been used in carbon atom insertion reactions. When treated with a carbene precursor in the presence of a base, the in-situ generated NHC can react to form ring-expanded products or ketene acetals, providing a route to more complex heterocyclic systems.[13]

Safety and Handling

3-Methylbenzothiazolium iodide is a chemical reagent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

3-Methylbenzothiazolium iodide is a highly valuable and versatile reagent in the field of heterocyclic synthesis. Its primary utility as a stable and accessible N-heterocyclic carbene precatalyst has enabled significant advancements in organocatalysis, particularly for reactions involving polarity reversal. Furthermore, its role as a key building block for cyanine and hemicyanine dyes underscores its importance in materials science and bioimaging. The straightforward protocols and predictable reactivity associated with this compound ensure its continued and widespread application in both academic research and industrial drug development.

References

- Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01547a064]

- Enders, D., & Kallfass, U. (2002). An Efficient Nucleophilic Carbene Catalyst for the Asymmetric Benzoin Condensation. Angewandte Chemie International Edition, 41(10), 1743-1745. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20020517)41:10%3C1743::AID-ANIE1743%3E3.0.CO;2-U]

- Gravel, M., et al. (2013). Highly Chemo- and Enantioselective Cross-Benzoin Reaction of Aliphatic Aldehydes and α-Ketoesters. Organic Letters, 15(9), 2214–2217. [URL: https://pubs.acs.org/doi/10.1021/ol400769y]

- Henary, M., et al. (2013). Synthesis and applications of benzothiazole containing cyanine dyes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-applications-of-benzothiazole-dyes-Henary-Paranjpe/1f31f919163f9d505372379761f18e90766d625b]

- Jha, U., & Banerji, J. C. (1985). Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. Journal of Emerging Technologies and Innovative Research (JETIR). [URL: https://www.jetir.org/papers/JETIR1806889.pdf]

- Langdon, S. M., et al. (2014). Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts. Journal of the American Chemical Society, 136(21), 7539–7542. [URL: https://pubs.acs.org/doi/10.1021/ja503144t]

- MDPI. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/M1392]

- Patel, K., et al. (2023). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01471a]

- RSC Publishing. (2023). Carbon atom insertion into N-heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1H)-ones. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc04403c]

- Samani, Z. R., & Mehranpour, A. (2022). An efficient route to the synthesis of novel zwitterionic pyridinium-cyanopropenides with 3-heteroaryl-substituted trimethinium salts. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra04434a]

- Singh, G., et al. (2021). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/149]

- Slavova, E., et al. (2022). Synthesis of hemicyanine dyes with benzo[d]thiazolium and N-phenylpiperazine end groups. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-hemicyanine-dyes-with-benzo-d-thiazolium-and-N-phenylpiperazine-end-groups_fig1_359301073]

- Wikipedia. (n.d.). Benzoin condensation. Wikipedia. [URL: https://en.wikipedia.

- Yadav, M., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. CN111217806B - Hemicyanine compound based on benzothiazole-linked heterocycle and preparation method and application thereof - Google Patents [patents.google.com]

- 9. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 10. jetir.org [jetir.org]

- 11. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Note: High-Purity Synthesis of 3-Methylbenzothiazolium Iodide

Abstract & Application Context

3-Methylbenzothiazolium iodide (CAS: 7121-44-0 / 2786-31-4) is a pivotal heteroaromatic cation used extensively as a precursor in the synthesis of cyanine dyes (e.g., Thioflavin T analogs for amyloid fibril detection) and as a pre-catalyst for N-heterocyclic carbene (NHC) organocatalysis.[1]

This application note provides a rigorous, safety-focused methodology for the synthesis of 3-methylbenzothiazolium iodide via the Menschutkin reaction. Unlike generic procedures, this protocol addresses the specific neurotoxic hazards of methyl iodide (MeI) and optimizes the solvent system to maximize yield while minimizing volatile exposure.

Safety Directive: Methyl Iodide Handling

CRITICAL WARNING: Methyl iodide (Iodomethane) is a volatile, neurotoxic alkylating agent and a suspected carcinogen.[2] Standard nitrile gloves provide insufficient protection against MeI permeation.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE Requirement:

-

Gloves: Must use Silver Shield® (Laminate) or Viton® gloves. If dexterity is required, wear Silver Shield® as the inner layer and Nitrile as the outer layer.

-

Respiratory: If work is done outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.

-

-

Quenching: Keep a solution of 10% aqueous ammonia or ethanolic KOH nearby to neutralize spills immediately.

Reaction Mechanism

The synthesis proceeds via an

Mechanistic Pathway (DOT Visualization)

Figure 1: The nucleophilic nitrogen of benzothiazole attacks the methyl group, displacing iodide to form the quaternary salt.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| Benzothiazole | Substrate | 1.0 | 135.19 | 1.246 |

| Methyl Iodide | Alkylating Agent | 1.5 - 2.0 | 141.94 | 2.280 |

| Acetonitrile | Solvent | N/A | 41.05 | 0.786 |

| Diethyl Ether | Wash Solvent | N/A | 74.12 | 0.713 |

Rationale for Solvent Choice: While this reaction can proceed "neat" (solvent-free), using Acetonitrile (MeCN) is superior for laboratory scale. It solubilizes the starting materials but precipitates the product (salt) upon cooling, driving the equilibrium forward and simplifying purification.

Step-by-Step Procedure

Phase 1: Setup & Addition

-

Glassware: Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Cap the condenser with a drying tube (CaCl₂ or Drierite) to exclude moisture.

-

Charging: Add Benzothiazole (1.35 g, 10 mmol) and Acetonitrile (5 mL) to the flask. Stir to dissolve.

-

Alkylation: In the fume hood, add Methyl Iodide (2.84 g, 1.25 mL, 20 mmol) via syringe.

-

Note: A 2.0 equivalent excess ensures complete conversion of the limiting benzothiazole reagent.

-

Phase 2: Reaction

-

Heating: Heat the mixture to a gentle reflux (approx. 80°C oil bath temperature) for 6 to 12 hours .

-

Observation: The solution may turn yellow/orange. As the reaction progresses, a white to pale-yellow solid (the quaternary salt) may begin to precipitate, especially if the solvent volume is low.

-

-

Cooling: Remove from heat and allow the flask to cool to room temperature. Then, place the flask in an ice bath (0°C) for 30 minutes to maximize precipitation.

Phase 3: Isolation & Purification

-

Filtration: Vacuum filter the precipitate using a sintered glass funnel (Porosity 3 or 4).

-

Washing: Wash the filter cake with cold Diethyl Ether (3 x 10 mL) .

-

Why? Ether removes unreacted methyl iodide (safety!) and any remaining benzothiazole, but does not dissolve the ionic product.

-

-

Drying: Dry the solid under high vacuum at 40°C for 2 hours.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow emphasizing the critical washing step to remove toxic MeI residues.

Characterization & Quality Control

The isolated product should be a white to pale-yellow crystalline solid.

| Parameter | Expected Value | Notes |

| Appearance | White/Tan Crystals | Dark yellow implies oxidation or iodine contamination. |

| Yield | 85% - 95% | Losses usually occur during filtration if solvent is too warm. |

| Melting Point | 215°C - 220°C (dec) | Decomposes upon melting. |

| Solubility | DMSO, Methanol, Water | Insoluble in Ether, Hexanes. |

NMR Validation (DMSO-d₆)

-

¹H NMR (400 MHz):

- ~10.2 ppm (s, 1H, C2-H): This proton is highly acidic due to the adjacent cationic nitrogen and sulfur.

- 8.4 - 7.8 ppm (m, 4H, Aromatic): Benzene ring protons.

- 4.45 ppm (s, 3H, N-CH₃): Distinctive singlet shifted downfield (compared to ~2.5 ppm for N-Me in neutral amines) due to the positive charge.

Troubleshooting

-

Low Yield / No Precipitate:

-

Cause: Too much solvent (Acetonitrile) was used.

-

Remedy: Concentrate the reaction mixture by rotary evaporation (in a hood!) to half volume, then add diethyl ether to induce precipitation.

-

-

Product is Colored (Dark Orange/Brown):

-

Cause: Free iodine (

) formation or impurities. -

Remedy: Recrystallize from hot Ethanol. Add a small amount of activated charcoal during the hot dissolution step if color persists.

-

-

Sticky/Gummy Product:

-

Cause: Residual solvent or impurities.[3]

-

Remedy: Triturate (grind under solvent) with fresh diethyl ether until it becomes a free-flowing powder.

-

References

-

Chemical Safety: Fisher Scientific.[4] (2025).[1][3][4] Safety Data Sheet: Methyl Iodide. Retrieved from

-

Physical Properties: ChemSrc. (2025). 3-Methylbenzothiazolium Iodide Properties. Retrieved from

-

Synthetic Application: Abebe, F., et al. (2025).[1][5] A “turn-off” ICT-based optical probe for the selective detection of cyanide ions. New Journal of Chemistry. Retrieved from

-

General Methodology: Organic Syntheses.[6] Alkylation of Heterocycles. (General reference for Menschutkin conditions). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. chamberlandresearch.com [chamberlandresearch.com]

- 3. reddit.com [reddit.com]

- 4. fishersci.com [fishersci.com]

- 5. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 6. calibrechem.com [calibrechem.com]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-Methylbenzothiazolium Iodide

Doc ID: TS-ORG-BTZ-003 | Version: 2.1 | Last Updated: 2026-02-10

Executive Summary

Objective: Maximize the isolated yield and purity of 3-Methylbenzothiazolium iodide (CAS: 2786-31-4). Target Audience: Synthetic Organic Chemists, Process Development Scientists.

The synthesis of 3-Methylbenzothiazolium iodide via the Menschutkin reaction (quaternization) is theoretically simple but practically nuanced. The low boiling point of methyl iodide (MeI, bp 42.4 °C) creates a high risk of reagent loss in standard reflux setups, leading to stalled conversion. This guide transitions users from "open reflux" methods to pressure-vessel protocols to ensure quantitative conversion and high-purity crystalline isolation.

The "Gold Standard" Protocol

Standardized for 10 mmol scale. Scale up linearly, but monitor exotherms.

Reagents & Stoichiometry

| Component | Role | Eq. | MW ( g/mol ) | Qty (10 mmol) | Critical Note |

| Benzothiazole | Nucleophile | 1.0 | 135.19 | 1.35 g | Ensure purity >98%; distillation recommended if yellow. |

| Methyl Iodide | Electrophile | 1.5 | 141.94 | 2.13 g (0.93 mL) | Volatile Carcinogen. Handle in hood. Cold storage required. |

| Acetonitrile | Solvent | N/A | 41.05 | 2.0 - 5.0 mL | Polar aprotic; stabilizes transition state. |

| Ethyl Acetate | Wash Solvent | N/A | 88.11 | ~20 mL | For trituration/washing. |

Step-by-Step Workflow

-

Preparation (Cold Chain): Pre-cool the reaction vessel (pressure tube) and the Methyl Iodide (MeI) in an ice bath. MeI is extremely volatile; handling it warm leads to significant stoichiometry errors.

-

Charging: Add Benzothiazole and Acetonitrile to the pressure tube. Add MeI last via syringe to minimize evaporation.

-

Sealing: Cap the pressure tube tightly (Teflon bushing recommended).

-

Reaction: Heat the vessel behind a blast shield to 80–90 °C for 12–16 hours .

-

Why? This exceeds the bp of MeI (42 °C). The sealed environment creates positive pressure, keeping MeI in the liquid phase and available for reaction.

-

-

Precipitation: Cool the vessel to Room Temperature (RT). The product often crystallizes spontaneously.

-

Optimization: If no solids appear, cool to 0 °C and add 10 mL of cold Ethyl Acetate (EtOAc) or Diethyl Ether (

) to induce precipitation.

-

-

Isolation: Filter the solids using a sintered glass funnel.

-

Washing: Wash the filter cake 3x with cold EtOAc to remove unreacted Benzothiazole.

-

Drying: Vacuum dry at 40 °C.

Visualization: Process & Logic

Figure 1: Synthesis Workflow & Logic Tree

Caption: Workflow for high-yield synthesis including contingency for "oiling out" phenomena.

Troubleshooting Dashboard

| Symptom | Root Cause | Corrective Action |

| Low Yield (<50%) | Loss of Methyl Iodide. If using an open reflux condenser, MeI (bp 42°C) escapes before reacting. | Switch to Sealed Tube. If a pressure vessel is unavailable, use a highly efficient double-surface condenser and cool coolant to <5°C. Increase MeI equivalents to 2.0–3.0. |

| Product is an Oil | "Oiling Out" Effect. Common with iodide salts when impurities or residual solvents lower the lattice energy. | Trituration. Decant the supernatant.[3] Add Et2O or EtOAc to the oil. Sonicate and scratch the glass side with a spatula. This provides nucleation sites for crystallization. |

| Yellow/Dark Color | Iodine Liberation. Iodide ( | Wash with Bisulfite. Wash the solid with a dilute solution of Sodium Thiosulfate or Sodium Bisulfite to reduce |

| Sticky Solid | Hygroscopic Nature. Quaternary ammonium salts are often hygroscopic. | Vacuum Dry. Dry under high vacuum (0.1 mbar) over |

Scientific Rationale (Mechanism & Kinetics)

The Reaction Mechanism ( )

The reaction is a bimolecular nucleophilic substitution (

-

Solvent Effect: The transition state involves the development of charge (neutral reactants

charged intermediate). According to the Hughes-Ingold rules, polar aprotic solvents (like Acetonitrile or Acetone) stabilize the charged transition state more than the neutral ground state, lowering the activation energy ( -

Why not Ethanol? While Ethanol is polar, it is protic. Protic solvents can solvate the nucleophile (Benzothiazole) via hydrogen bonding, potentially reducing its nucleophilicity slightly. However, Ethanol is often used for recrystallization because the salt is soluble in hot ethanol but insoluble in cold.

Thermodynamics vs. Kinetics

-

Kinetics: The reaction is slow at room temperature. Heating is required.

-

Thermodynamics: The reaction is generally exothermic. However, the volatility of MeI is the limiting factor. In an open system, the concentration of MeI decreases rapidly as it evaporates, halting the reaction kinetics (Rate =

). The sealed tube maintains

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but with caveats. DMS is less volatile (bp 188 °C) so you don't need a pressure tube. However, the resulting methyl sulfate counterion is often hygroscopic and harder to crystallize than the iodide. DMS is also significantly more toxic and harder to quench. Stick to MeI for easier isolation unless specific solubility is required.

Q: My product melts at 195°C, but literature says 204°C. Is it pure? A: Likely not. Quaternary salts have broad melting ranges when impure or wet.

-

Ensure it is completely dry (solvent depression).

-

Check for the Ethyl analog. 3-Ethylbenzothiazolium iodide melts around 196°C. Ensure you used Methyl Iodide, not Ethyl Iodide.

Q: How do I clean the reactor? There is a stubborn residue. A: Quaternary salts are generally soluble in hot water or DMSO. Rinse with hot water followed by Acetone.

Safety & Compliance

-

Methyl Iodide (MeI):

-

Hazard: Potent alkylating agent. Suspected carcinogen. Neurotoxin.

-

Handling: Use only in a functioning fume hood. Double-glove (Nitrile).

-

Destruction: Quench excess MeI with aqueous ammonia or dilute NaOH before disposal.

-

-

Pressure Safety:

-

Do not fill pressure tubes >50% volume.

-

Use a blast shield during heating.

-

References

-

ChemicalBook. (2025).[4] 3-Methylbenzothiazolium iodide Properties and Safety. Link

-

National Institute of Standards and Technology (NIST). (2024). Benzothiazolium compounds: IR Spectra and Properties. Link

-

PubChem. (2025).[5] Compound Summary: 3-Methylbenzothiazolium iodide (CAS 2786-31-4).[5][6][7][8][9] Link

-

Deligeorgiev, T. et al. (2010). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts. Arkivoc. (Discusses optimization of quaternization using iodides). Link

-

Fisher Scientific. (2025). Safety Data Sheet: Methyl Iodide. Link

Sources

- 1. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide | CymitQuimica [cymitquimica.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazolium, 3-methyl-, iodide (1:1) | C8H8NS.I | CID 2735081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-METHYLBENZOTHIAZOLIUM IODIDE | CAS#:2786-31-4 | Chemsrc [chemsrc.com]

- 7. 3-METHYL-1,3-BENZOTHIAZOL-3-IUM IODIDE | CAS 2786-31-4 [matrix-fine-chemicals.com]

- 8. 2786-31-4|3-Methylbenzothiazolium Iodide|BLD Pharm [bldpharm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Support Center: 3-Methylbenzothiazolium Iodide Stability

The following technical guide addresses the stability, handling, and troubleshooting of 3-Methylbenzothiazolium iodide in solution. This content is designed for researchers requiring high-fidelity control over this reagent in synthesis, catalysis (NHC precursors), or biological labeling.

Topic: Stability & Degradation Mechanisms in Solution Reagent Class: N-Alkylated Heterocycle / Benzothiazolium Salt Primary Risk Factors: pH > 7, Nucleophilic Solvents, Photolytic Oxidation

Part 1: Executive Technical Summary

3-Methylbenzothiazolium iodide is a cationic heterocycle characterized by high electrophilicity at the C2 position. Unlike neutral organic molecules, its stability is governed by the equilibrium between the benzothiazolium cation and the pseudo-base (2-hydroxy-3-methylbenzothiazoline) or ring-opened thiols.

Core Stability Axioms:

-

The C2-H Acidity: The proton at the C2 position is significantly acidic (

in DMSO, lower in water). Exposure to bases (even mild ones like bicarbonates) generates the reactive N-heterocyclic carbene (NHC) or facilitates nucleophilic addition. -

Nucleophilic Susceptibility: The C2 carbon is an electrophilic "hotspot." Protic solvents with nucleophilic character (e.g., Methanol, Water at pH > 7) can attack this position, leading to irreversible ring opening.

-

Iodide Redox Chemistry: The iodide counter-ion (

) is susceptible to photo-oxidation to iodine (

Part 2: Degradation Pathways & Visualization

The following diagram illustrates the primary degradation cascade triggered by basic conditions or nucleophilic attack.

Figure 1: Mechanism of base-induced degradation. The electrophilic C2 position is attacked by hydroxide, leading to ring opening and subsequent oxidation to disulfides.

Part 3: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned from colorless to yellow/brown overnight. Is it still usable?

Status: Likely Degraded / Oxidized.

-

Root Cause: The yellowing typically indicates the formation of Iodine (

) or Triiodide ( -

Diagnostic: Run a UV-Vis scan.[1]

-

Intact Cation:

nm (Benzothiazole core). -

Iodine/Triiodide: Broad absorption

nm. -

Disulfide: Shifts in the UV region

nm.

-

-

Action: Discard if quantitative accuracy is required. For qualitative synthesis, it may still react but with lower yield.

Q2: Can I dissolve this compound in water or PBS?

Status: Conditional / High Risk.

-

Explanation: While soluble in water, the benzothiazolium ring is susceptible to hydrolysis at neutral to basic pH. PBS (pH 7.4) is basic enough to shift the equilibrium toward the pseudo-base over time [1].

-

Recommendation:

-

Preferred: Anhydrous DMSO or Acetonitrile.

-

If Aqueous is Mandatory: Use acidified water (pH 3-4) to suppress nucleophilic attack by

. Avoid phosphate buffers if possible; use acetate or citrate at low pH.

-

Q3: I observe a precipitate when adding the stock solution to my reaction mixture.

Status: Solubility Mismatch.

-

Root Cause: 3-Methylbenzothiazolium iodide is a salt. It has poor solubility in non-polar organic solvents (Toluene, Hexane, Ether) and high concentrations of THF.

-

Correction:

-

Ensure the final solvent mixture retains at least 10-20% polar co-solvent (DMSO/MeOH).

-

Check for "Salting Out": High concentrations of other salts (e.g.,